molecular formula C21H21N3O4S B11460489 2-(phenylamino)-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

2-(phenylamino)-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11460489
M. Wt: 411.5 g/mol
InChI Key: NHQHMRMUKAZXGT-UHFFFAOYSA-N
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Description

2-(PHENYLAMINO)-7-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiazolopyridine core, which is often associated with significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(PHENYLAMINO)-7-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyridine core, followed by the introduction of the phenylamino and trimethoxyphenyl groups. Common reagents used in these reactions include thionyl chloride, aniline, and trimethoxybenzaldehyde. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(PHENYLAMINO)-7-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often affecting its reactivity.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(PHENYLAMINO)-7-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(PHENYLAMINO)-7-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of its targets and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride
  • 1,5-Bis(3,4,5-trimethoxyphenyl)-3-mercaptoformazan

Uniqueness

Compared to similar compounds, 2-(PHENYLAMINO)-7-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE stands out due to its unique thiazolopyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H21N3O4S

Molecular Weight

411.5 g/mol

IUPAC Name

2-anilino-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C21H21N3O4S/c1-26-15-9-12(10-16(27-2)18(15)28-3)14-11-17(25)23-20-19(14)29-21(24-20)22-13-7-5-4-6-8-13/h4-10,14H,11H2,1-3H3,(H,22,24)(H,23,25)

InChI Key

NHQHMRMUKAZXGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC3=C2SC(=N3)NC4=CC=CC=C4

Origin of Product

United States

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